molecular formula C5H5N5 B061359 2-Aminopurine CAS No. 191236-69-8

2-Aminopurine

Cat. No.: B061359
CAS No.: 191236-69-8
M. Wt: 135.13 g/mol
InChI Key: MWBWWFOAEOYUST-UHFFFAOYSA-N
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Description

2-Aminopurine is a fluorescent analog of adenine and guanine, which are essential components of nucleic acids. This compound is widely used in biochemical and molecular biology research due to its unique fluorescent properties. It is particularly valuable for studying DNA and RNA structures and their interactions with various enzymes and other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopurine typically involves the transformation of guanine or adenine derivatives. One common method includes the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection of the hydroxyl functions . Another approach involves the photochemical reduction of 6-chloro-2-aminopurine riboside to the corresponding this compound nucleoside .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of phosphoryl chloride and subsequent cyclization into this compound is another method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopurine undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents can lead to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the purine ring structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine-2,6-dione derivatives, while substitution reactions can introduce various functional groups into the purine ring .

Scientific Research Applications

2-Aminopurine is extensively used in scientific research due to its unique properties:

    Chemistry: Used as a fluorescent probe to study the structure and dynamics of nucleic acids.

    Biology: Employed in the study of DNA replication, repair, and transcription processes.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the development of biosensors and diagnostic tools

Mechanism of Action

2-Aminopurine exerts its effects primarily through its incorporation into nucleic acids, where it can act as a mutagen. It pairs with thymine as an adenine analog and with cytosine as a guanine analog. This incorporation can lead to point mutations, particularly A-T to G-C transitions. The mutagenic pressure is exerted by the generation of mutagenic tautomers within the this compound-thymine pair .

Comparison with Similar Compounds

    Adenine: A natural purine base found in DNA and RNA.

    Guanine: Another natural purine base found in DNA and RNA.

    2,6-Diaminopurine: A synthetic analog used in similar research applications.

Uniqueness: 2-Aminopurine is unique due to its strong fluorescent properties, which make it an excellent probe for studying nucleic acid structures and interactions. Unlike adenine and guanine, this compound’s fluorescence is highly sensitive to its local environment, providing valuable insights into molecular dynamics .

Properties

IUPAC Name

7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBWWFOAEOYUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196416
Record name 2-Aminopurine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

452-06-2
Record name 2-Aminopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Aminopurine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129
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Record name 2-Aminopurine
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Record name 1H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545
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Record name 2-AMINOPURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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